molecular formula C14H9Cl3N2OS B3927449 3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide

3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B3927449
M. Wt: 359.7 g/mol
InChI Key: NVZQSWGCPBPFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDCB and has been synthesized using different methods. In

Scientific Research Applications

3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide has been used in various scientific research applications. One of the primary applications is in the field of cancer research. Studies have shown that CDCB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CDCB has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide involves the inhibition of certain enzymes. CDCB has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease. CDCB also inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. CDCB has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. CDCB has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential applications in cancer research and the treatment of Alzheimer's disease. However, one of the limitations is the potential toxicity of CDCB, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of 3-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide. One direction is to further explore its potential applications in cancer research and the treatment of Alzheimer's disease. Another direction is to investigate the potential toxicity of CDCB and its effects on the environment. Additionally, there is potential for the development of new compounds based on the structure of CDCB that may have even greater potential for scientific research applications.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper.

properties

IUPAC Name

3-chloro-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c15-9-4-1-3-8(7-9)13(20)19-14(21)18-11-6-2-5-10(16)12(11)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZQSWGCPBPFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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